molecular formula C16H13ClN2O2 B12515787 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite CAS No. 676998-39-3

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite

Cat. No.: B12515787
CAS No.: 676998-39-3
M. Wt: 300.74 g/mol
InChI Key: XGTRLEOCKGIUSS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite typically involves the reaction of 4-chloroaniline with sodium nitrite in the presence of an acid, such as hydrochloric acid. This reaction forms a diazonium salt, which then undergoes a nucleophilic substitution reaction with a quinoline derivative to form the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include dichloromethane and ethanol, which facilitate the reaction and purification steps .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes involved in oxidative stress and inflammation, such as superoxide dismutase and catalase.

    Pathways Involved: It modulates oxidative stress pathways by reducing reactive oxygen species (ROS) levels and boosting the glutathione system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-1-methylquinolin-1-ium nitrite is unique due to its specific combination of the 4-chlorophenyl group and the quinoline backbone, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress and inflammation pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

676998-39-3

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methylquinolin-1-ium;nitrite

InChI

InChI=1S/C16H13ClN.HNO2/c1-18-11-14(12-6-8-15(17)9-7-12)10-13-4-2-3-5-16(13)18;2-1-3/h2-11H,1H3;(H,2,3)/q+1;/p-1

InChI Key

XGTRLEOCKGIUSS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)C3=CC=C(C=C3)Cl.N(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.